![molecular formula C16H18N2O2 B2413931 N-[(1-フェニルピロリジン-2-イル)メチル]フラン-2-カルボキサミド CAS No. 1797319-41-5](/img/structure/B2413931.png)
N-[(1-フェニルピロリジン-2-イル)メチル]フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a compound that features a pyrrolidine ring attached to a phenyl group and a furan ring
科学的研究の応用
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
Target of Action
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a synthetic opioid and is structurally related to fentanyl . As such, its primary targets are likely to be the opioid receptors in the central nervous system, similar to other opioids . These receptors play a crucial role in pain perception and reward.
Mode of Action
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide, like other opioids, interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids . This interaction results in a decrease in the perception of pain and can also lead to feelings of euphoria .
Biochemical Pathways
The interaction of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide with opioid receptors affects several biochemical pathways. It can inhibit the release of GABA, a neurotransmitter that normally inhibits the release of dopamine . This inhibition can lead to an increase in dopamine release, which is associated with the reward system of the brain .
Pharmacokinetics
Based on its structural similarity to fentanyl, it is likely to have similar properties . Fentanyl and its analogs are typically well-absorbed and have high bioavailability . They are metabolized in the liver and excreted in urine .
Result of Action
The molecular and cellular effects of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide’s action are primarily related to its interaction with opioid receptors. This interaction can lead to analgesia, or pain relief, as well as feelings of euphoria . It can also lead to adverse effects such as respiratory depression, which can be life-threatening .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide. For example, factors such as pH can affect the stability of the compound . Additionally, individual factors such as genetics can influence how an individual metabolizes the compound, which can affect its efficacy and potential for adverse effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a furan carboxylic acid derivative. One common method involves the condensation of 1-phenylpyrrolidine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
類似化合物との比較
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring attached to various substituents.
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is unique due to the combination of the pyrrolidine and furan rings, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGBYADDYPJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)
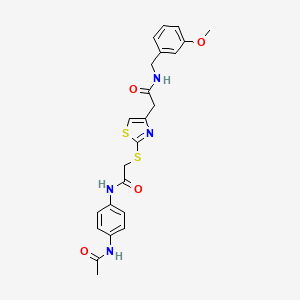
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide](/img/structure/B2413854.png)

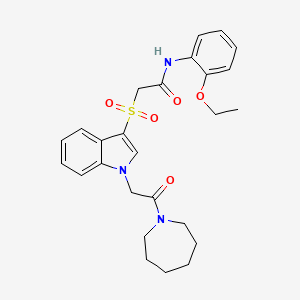
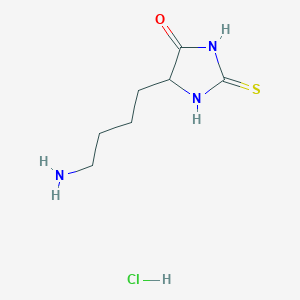
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)
![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)

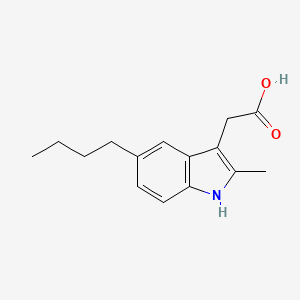
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)
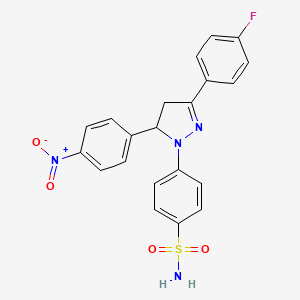
![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)
